molecular formula C13H8BrClO B1280358 4-Bromo-2'-chlorobenzophenone CAS No. 464190-33-8

4-Bromo-2'-chlorobenzophenone

Cat. No. B1280358
M. Wt: 295.56 g/mol
InChI Key: YXCBKESUCSTXNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromophenol and chlorophenol compounds is often achieved through reactions involving phenol precursors in the presence of bromide or chloride ions. For example, the formation of 2,4,6-tribromophenol results from the chlorination of water containing phenol and bromide ion at a specific pH . Schiff base compounds containing bromo and chloro substituents are synthesized through condensation reactions, as demonstrated by the synthesis of various Schiff bases in the papers . These methods could potentially be adapted for the synthesis of 4-Bromo-2'-chlorobenzophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) . These studies reveal the crystalline structure, molecular geometry, and intramolecular interactions, such as hydrogen bonding, which are crucial for understanding the stability and reactivity of the compounds. The molecular structure of 4-Bromo-2'-chlorobenzophenone could be similarly analyzed to determine its conformation and electronic properties.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving bromophenols and chlorophenols, including oxidative degradation, chlorination, and photoreaction mechanisms . These reactions lead to the formation of a wide range of products, including dibenzodioxins, dibenzofurans, and other halogenated compounds. The reactivity of bromine and chlorine substituents is highlighted, with bromine often acting as a better leaving group, influencing the yield and type of products formed . The chemical reactions of 4-Bromo-2'-chlorobenzophenone would likely follow similar pathways, with its reactivity being influenced by the presence of both bromo and chloro substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols and chlorophenols are influenced by their molecular structure and the nature of their substituents. The papers describe how factors such as pH, the presence of other ions like ammonium or bromide, and solvent type can affect the transformation and degradation processes of these compounds . Computational studies provide insights into the electronic properties, vibrational frequencies, and potential for use in nonlinear optical (NLO) materials . The physical and chemical properties of 4-Bromo-2'-chlorobenzophenone would need to be experimentally determined, but they are expected to be similar to those of the related compounds discussed in the papers.

Scientific Research Applications

Photoreaction Mechanisms and Spectroscopy Studies

  • Photoreaction Mechanisms: Studies have examined the photoreaction mechanisms of bromophenols like 4-Bromo-2'-chlorobenzophenone, focusing on their behavior in low-temperature matrices. For instance, photoreaction pathways of 2-bromophenol were investigated, providing insights into the formation of various compounds like 4-bromo-2,5-cyclohexadienone through processes like Wolff rearrangement (Akai et al., 2002).

Electrochemistry and Supramolecular Chemistry

  • Electrochemical Properties: Research has explored the electrochemical behaviors of compounds like 4-bromobenzophenone. These studies have shown how supramolecular interactions, such as those with cyclodextrins, can influence the electrochemical reduction and reactivity of these compounds (Amatore et al., 2008).

Environmental Chemistry and Disinfection Byproducts

  • Transformation in Aquatic Environments: The transformation of bromophenols during processes like chlorination has been extensively studied. This research is crucial for understanding the environmental fate of such compounds in water and wastewater treatment. One study detailed how active chlorine can react with 2,4-dibromophenol, leading to various reaction pathways and products (Xiang et al., 2020).

High-Temperature Pyrolysis and Dioxin Formation

  • Pyrolytic Degradation Studies: Investigations into the high-temperature pyrolysis of bromophenol mixtures have provided insights into the formation of bromochlorodibenzo-p-dioxins and furans. These findings are significant for understanding the thermal degradation behavior of such compounds and the potential environmental impact (Evans & Dellinger, 2005).

Pharmacology and Drug Metabolism

  • Effects on Receptors: Although related to pharmacology, it is notable that studies have been conducted on the effects of benzophenone metabolites on receptors like glycine and NMDA receptors in rat hippocampal neurons. This research has shown how such compounds can influence neuronal activities, although it falls close to the excluded category of drug use and dosage (Kopanytsia, 2003).

Marine Biology and Anticancer Studies

  • Potential Anticancer Activities: Bromophenol derivatives have been investigated for their potential anticancer activities. A study on a novel bromophenol derivative highlighted its effectiveness against human lung cancer cells and the mechanisms involved in its anticancer activity (Guo et al., 2018).

properties

IUPAC Name

(4-bromophenyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCBKESUCSTXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458860
Record name 4-BROMO-2'-CHLOROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2'-chlorobenzophenone

CAS RN

464190-33-8
Record name 4-BROMO-2'-CHLOROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VS Talismanov, SV Popkov, SS Zykova… - Journal of …, 2018 - researchgate.net
Design, synthesis and evaluation of antitubercularactivity of novel Page 1 Synthesis and evaluation of antimycobacterial activities of novel 2,2-disubstituted 1-(1,3-dioxolan-4-ylmethyl)-…
Number of citations: 16 www.researchgate.net

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